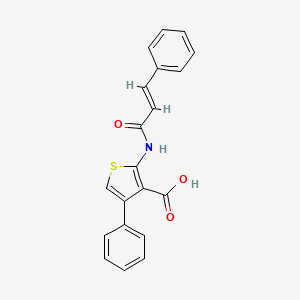
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid, also known as CTPTC, is a chemical compound that has been studied for its potential therapeutic applications. CTPTC belongs to the class of thiophene carboxylic acids and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is not fully understood. However, studies have suggested that 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid may act as a histone deacetylase inhibitor, which can lead to changes in gene expression. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to inhibit cell proliferation and migration in cancer cells. In addition, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is that it has been synthesized using various methods with high yields. This allows for easy access to 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid for research purposes. However, one limitation of 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in animal models of cancer and inflammation. Additionally, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid could be used as a lead compound for the development of new anticancer and anti-inflammatory drugs.
Conclusion:
In conclusion, 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid is a chemical compound that has been studied for its potential therapeutic applications. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been synthesized using various methods, and its mechanism of action is not fully understood. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to have anticancer and anti-inflammatory properties, and its effects have been studied in vitro. Future research on 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid could lead to the development of new drugs for the treatment of cancer and inflammation.
Synthesemethoden
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been synthesized using different methods, including the Knoevenagel reaction and the Suzuki-Miyaura coupling reaction. The Knoevenagel reaction involves the reaction between an aldehyde or ketone and a malonic acid derivative in the presence of a base. The Suzuki-Miyaura coupling reaction involves the reaction between an arylboronic acid and an aryl halide in the presence of a palladium catalyst. Both methods have been used to synthesize 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid with high yields.
Wissenschaftliche Forschungsanwendungen
2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been studied for its potential therapeutic applications, including its anticancer and anti-inflammatory properties. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(cinnamoylamino)-4-phenyl-3-thiophenecarboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c22-17(12-11-14-7-3-1-4-8-14)21-19-18(20(23)24)16(13-25-19)15-9-5-2-6-10-15/h1-13H,(H,21,22)(H,23,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZMPNGHYYLKTD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

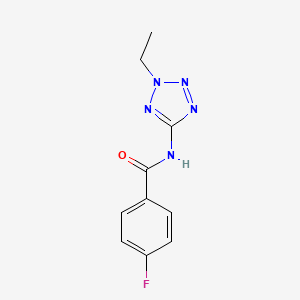
![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)
![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
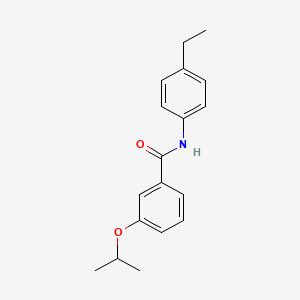
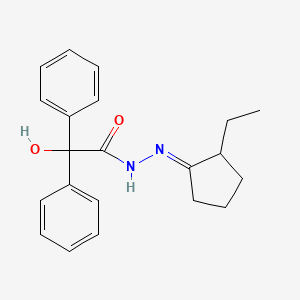
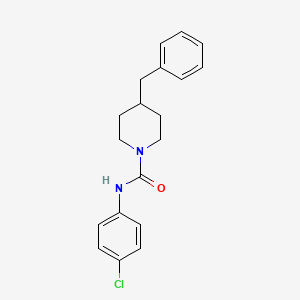
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)

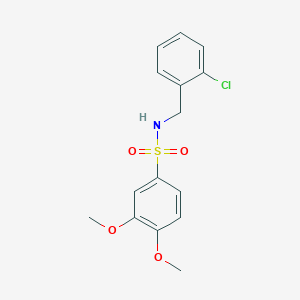
![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)